Product packaging for Gadolinium titanium oxide (Gd2Ti2O7)(Cat. No.:CAS No. 12024-89-4)

Gadolinium titanium oxide (Gd2Ti2O7)

Cat. No.: B082301
CAS No.: 12024-89-4
M. Wt: 522.2 g/mol
InChI Key: HBJROTVMAWSTFL-UHFFFAOYSA-N
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Description

Gadolinium titanium oxide (Gd₂Ti₂O₇) is a pyrochlore-structured material with the general formula R₂Ti₂O₇ (R = rare earth). Its crystal structure consists of a cubic lattice (space group Fd-3m), where Gd³⁺ ions occupy the 16d sites, and Ti⁴⁺ ions occupy the 16c sites, forming a network of corner-sharing tetrahedra . This geometry leads to geometric magnetic frustration, as the antiferromagnetic interactions between Gd³⁺ ions (S = 7/2, L = 0) cannot be simultaneously satisfied . Unlike other pyrochlores, Gd₂Ti₂O₇ exhibits negligible single-ion anisotropy, making it a near-ideal Heisenberg antiferromagnet .

Key properties include:

  • Magnetic Behavior: No long-range magnetic order above 1 K, with persistent dynamic fluctuations at low temperatures .
  • Thermal Stability: Undergoes electronic excitation-induced amorphization at temperatures dependent on excitation concentration (e.g., ~1,200 K at 2.11% excitation) .
  • Synthesis: Typically prepared via high-temperature solid-state reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Gd2O9Ti3 B082301 Gadolinium titanium oxide (Gd2Ti2O7) CAS No. 12024-89-4

Properties

IUPAC Name

gadolinium(3+);oxygen(2-);titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Gd.7O.2Ti/q2*+3;7*-2;2*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSINHRPPHLULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Gd2O7Ti2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923277
Record name Gadolinium titanium(4+) oxide (2/2/7)
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Molecular Weight

522.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12024-89-4
Record name Gadolinium titanium oxide (Gd2Ti2O7)
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Record name Gadolinium titanium oxide (Gd2Ti2O7)
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Record name Gadolinium titanium(4+) oxide (2/2/7)
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Record name Digadolinium dititanium heptaoxide
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Preparation Methods

Combined Evaporation and Two-Stage Annealing

A prominent sol-gel approach involves dissolving gadolinium, samarium, and neodymium nitrates in titanium isopropoxide and polyethylene glycol, followed by evaporation to form a gel precursor. The gel undergoes a two-stage heat treatment: initial low-temperature calcination (300–500°C) to remove organic residues, followed by high-temperature annealing (700–900°C) to induce pyrochlore crystallization. At 700°C, Gd₂Ti₂O₇ forms via an aggregation mechanism from an X-ray amorphous precursor, while annealing at 750–900°C yields single-phase materials with reduced defect density. Doping with Sm³⁺ and Nd³⁺ ions alters photoluminescence spectra and dielectric properties, as these ions occupy gadolinium lattice sites, modifying local symmetry.

Hydrolytic Sol-Gel with Citric Acid Complexation

Hydrolytic sol-gel methods using citric acid as a chelating agent enable precise stoichiometric control. For Eu³⁺-doped Gd₂Ti₂O₇, gadolinium nitrate, titanium tetrabutoxide, and europium nitrate are dissolved in ethanol with citric acid, forming a stable gel after evaporation at 140°C. Thermal analysis reveals pyrochlore crystallization at 840°C, producing 20 nm nanoparticles. Photoluminescence intensity peaks at 10 at.% Eu³⁺ doping, while lifetime measurements indicate concentration quenching beyond 3 at.% due to enhanced non-radiative energy transfer.

Sputter Deposition for Thin Film Synthesis

Sputter deposition enables the fabrication of Gd₂Ti₂O₇ thin films with tailored microstructures for electronic and optical applications. Radiofrequency (RF) magnetron sputtering using a stoichiometric Gd₂Ti₂O₇ target deposits amorphous films, which crystallize upon post-deposition annealing. Key parameters include:

ParameterOptimal ValueImpact on Film Quality
Substrate Temperature300–500°CEnhances adatom mobility, reduces defects
Annealing Temperature700–900°CInduces pyrochlore phase crystallization
Ar/O₂ Gas Ratio90:10Prevents oxygen deficiency

Transmission electron microscopy (TEM) reveals columnar grain growth in films annealed above 800°C, with interfacial strains minimized using yttria-stabilized zirconia (YSZ) substrates. Films exhibit dielectric constants of ~40 and low leakage currents (<10⁻⁷ A/cm²), suitable for capacitor applications.

Thermal Decomposition and Heat-Induced Methods

Fast Evaporation in Sol-Gel Procedures

Rapid solvent evaporation during sol-gel synthesis impacts crystallite size and morphology. For Er³⁺-doped Gd₂Ti₂O₇, ethanol evaporation at 140°C followed by annealing at 700°C yields 50 nm crystallites, whereas slower evaporation produces larger aggregates. Photoluminescence intensity correlates with evaporation rate, as faster removal of solvent reduces particle agglomeration and enhances dopant uniformity.

Comparative Analysis of Synthesis Techniques

The table below contrasts key methods based on crystallinity, particle size, and functional properties:

MethodCrystallinityParticle SizeAdvantagesLimitations
Sol-Gel + AnnealingHigh (Fd-3m)20–100 nmHomogeneous doping, scalableLong processing times
Sputter DepositionColumnar grains50–200 nmUniform thin films, high densityHigh equipment costs
Thermal DecompositionModerate10–50 nmRapid synthesis, minimal impuritiesLimited to small batches

Sol-gel methods excel in producing nanopowders with tunable luminescence, while sputter deposition is ideal for device-oriented thin films.

Influence of Synthesis Parameters on Material Properties

Annealing Temperature and Phase Purity

Pyrochlore phase formation initiates at 700°C, but single-phase Gd₂Ti₂O₇ requires annealing above 750°C. Prolonged annealing at 900°C reduces lattice strain, as evidenced by XRD peak narrowing (FWHM decreases from 0.45° to 0.25°). Over-annealing (>950°C) induces Ti³⁺ formation, degrading dielectric performance.

Dopant Incorporation and Luminescence

Rare-earth dopants (e.g., Eu³⁺, Sm³⁺) occupy Gd³⁺ sites, altering photoluminescence spectra. For Eu³⁺-doped Gd₂Ti₂O₇, the ⁵D₀→⁷F₂ transition at 612 nm dominates, with intensity proportional to dopant concentration up to 10 at.%. Lifetime decay analysis reveals two components: a fast decay (τ₁ ≈ 0.8 ms) from surface defects and a slow decay (τ₂ ≈ 2.7 ms) from bulk emissions .

Chemical Reactions Analysis

Types of Reactions: Gadolinium titanium oxide undergoes various chemical reactions, including:

    Oxidation: Gadolinium titanium oxide can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

    Substitution: Gadolinium titanium oxide can undergo substitution reactions where gadolinium or titanium atoms are replaced by other metal atoms.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide at elevated temperatures.

    Reduction: Reducing agents like hydrogen gas or carbon monoxide are used under controlled conditions.

    Substitution: Metal salts or organometallic compounds are used as reagents in substitution reactions.

Major Products:

Scientific Research Applications

Gadolinium titanium oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which gadolinium titanium oxide exerts its effects is primarily related to its structural and electronic properties. The compound crystallizes in the cubic Fd-3m space group, with gadolinium atoms bonded to oxygen atoms to form distorted hexagonal bipyramids. These structural features contribute to its unique magnetic and optical properties. The presence of oxygen vacancies and surface defects also plays a significant role in its functionality .

Comparison with Similar Compounds

Structural and Magnetic Properties

The R₂Ti₂O₇ family (R = Sm, Dy, Tb, Y) shares the pyrochlore structure but exhibits distinct magnetic behaviors due to differences in rare-earth ion anisotropy and exchange interactions:

Compound Magnetic Anisotropy Ground State Critical Temperature (K) Key Features
Gd₂Ti₂O₇ Negligible Heisenberg AFM ~1 (no long-range order) Geometric frustration; dynamic fluctuations
Dy₂Ti₂O₇ Strong Spin Ice ~1.2 Macroscopic degeneracy; monopole excitations
Tb₂Ti₂O₇ Moderate Quantum Spin Liquid (QSL) ~0.4 Persistent spin fluctuations; no static order
Y₂Ti₂O₇ Non-magnetic (Y³⁺) N/A N/A Reference for structural studies; higher amorphization temperature (~1,400 K at 2.11% excitation)
  • Spin-Peierls Transition : Gd₂Ti₂O₇ shares similarities with quasi-2D compounds like CuGeO₃ and NaV₂O₅, exhibiting a static structural distortion and paramagnetic susceptibility drop upon entering a dimerized state .

Thermal and Electronic Stability

Under electronic excitation, pyrochlores undergo crystalline-to-amorphous transitions at temperatures inversely related to excitation concentration:

Compound Transition Temperature (K) at 2.11% Excitation
Gd₂Ti₂O₇ ~1,200
Y₂Ti₂O₇ ~1,400
Sm₂Ti₂O₇ ~1,100

Y₂Ti₂O₇ exhibits the highest stability due to stronger ionic bonding, while Sm₂Ti₂O₇ is less stable than Gd₂Ti₂O₇ .

Doped Variants and Solid Solutions

  • Dy₂(Ti₁₋yZrᵧ)₂O₇ : Zr doping modifies lattice parameters and frustration, transitioning from spin ice (y = 0) to a disordered state (y = 1) .

Non-Pyrochlore Oxides

  • TiTa₂O₆ : A tetragonal-structured titanium tantalum oxide (space group P42/mnm) synthesized via CO₂-laser heating (>2,000°C). Unlike Gd₂Ti₂O₇, it lacks geometric frustration but shares applications in catalysis and radiation tolerance .
  • TiO₂: A non-frustrated oxide with rutile/anatase structures, widely used in photocatalysis. Contrasts with Gd₂Ti₂O₇ in magnetic and electronic properties .

Q & A

Basic Research Questions

Q. What synthesis methods are optimal for producing phase-pure Gd₂Ti₂O₇ pyrochlore structures, and how are they validated?

  • Methodological Answer : The sol-gel method is widely used for synthesizing Gd₂Ti₂O₇ due to its control over stoichiometry and crystallinity. Key steps include:

  • Precursor preparation using gadolinium nitrate and titanium isopropoxide in a citric acid-based solution .
  • Calcination at 1100°C for 24–27 hours in oxygen or air to achieve phase purity .
  • Structural validation via X-ray diffraction (XRD) with Rietveld refinement (FullProf software) to confirm cubic symmetry (space group Fd3m) and occupancy parameters .
    • Validation Metrics : χ² values <2 indicate good refinement, while lattice parameters (e.g., ~10.18 Å for air-synthesized samples) align with literature .

Q. How do magnetic properties of Gd₂Ti₂O₇ vary with temperature, and what experimental techniques are critical for measurement?

  • Experimental Design :

  • DC Magnetization : Use a Superconducting Quantum Interference Device (SQUID) or Vibrating Sample Magnetometer (VSM) to measure susceptibility (χ) from 0.5–300 K .
  • AC Susceptibility : Probe spin dynamics near 1 K to detect magnetic transitions (e.g., TN ≈ 0.98–1.02 K) .
  • Key Findings : Gd³⁺ ions exhibit effective magnetic moments (~7.9 μB/Gd), close to theoretical values (7.94 μB/Gd), with frustration indices (f = |θCW|/TN) up to 13.9 .

Q. What structural features distinguish Gd₂Ti₂O₇ from other pyrochlores, and how are oxygen vacancies quantified?

  • Structural Analysis :

  • Gd₂Ti₂O₇ adopts a pyrochlore lattice with Gd³⁺ in 16c sites and Ti⁴⁺ in 16d sites. Oxygen vacancies (O(1) sites) are quantified via Rietveld refinement of XRD data .
  • Synthesis in reducing atmospheres (e.g., H₂) increases oxygen deficiency (Gd₂Ti₂O₇−δ), expanding lattice parameters (e.g., 10.19 Å in H₂ vs. 10.18 Å in air) .

Advanced Research Questions

Q. How do oxygen vacancies and cation doping influence the magnetic and electronic properties of Gd₂Ti₂O₇?

  • Defect Engineering :

  • Oxygen Vacancies : H₂-annealed samples show broader AC susceptibility peaks at TN ≈ 0.98 K, suggesting vacancy-induced spin disorder .
  • Cation Doping : Ca²⁺ or Sr²⁺ substitution at Gd sites introduces oxygen vacancies and reduces Ti⁴⁺ to Ti³⁺, enhancing dielectric properties (e.g., 5×10⁻² S/cm ionic conductivity for Ca-doped samples) .
    • Computational Insights : First-principles calculations (VASP, PBEsol functional) reveal that A-site deficiency (e.g., Gd₂−xTi₂O₇−δ) lowers oxide-ion migration barriers, altering conductivity .

Q. What computational approaches are used to model defect formation and ion migration in Gd₂Ti₂O₇?

  • Methodology :

  • AIMD Simulations : Predict threshold displacement energies (e.g., 22.6 eV for O in Gd₂Ti₂O₇ vs. 18.6 eV in Gd₂Zr₂O₇) and defect-mediated cation diffusion pathways .
  • First-Principles Calculations : PAW-PBEsol methods with Γ-centered k-meshes (4×4×4) model ferromagnetic spin configurations, showing minimal energy differences (<1 meV/atom) between ordered states .

Q. How does neutron diffraction resolve the low-temperature magnetic ordering in Gd₂Ti₂O₇?

  • Experimental Techniques :

  • Neutron diffraction (ISIS, ILL) identifies a 2-k magnetic structure below 1 K, with Gd³⁺ spins partially ordered in Kagomé planes .
  • Symmetry analysis distinguishes single-k vs. multi-k configurations without requiring single crystals .

Q. What role does Gd₂Ti₂O₇ play in photocatalytic applications, and how is its activity optimized?

  • Photocatalytic Design :

  • Composite synthesis (e.g., Gd₂Ti₂O₇/GdCrO₃ via solid-state combustion) enhances visible-light-driven H₂ evolution. Optimal Cr:Gd:Ti = 1:1:1 ratios yield peak activity .
  • Doping (e.g., Eu³⁺/V⁵⁺ co-doping) modifies bandgap energy (2.8–3.2 eV) and luminescence properties via lattice distortion .

Contradictions and Open Questions

  • Magnetic Moment Discrepancy : O₂-annealed samples show higher μB/Gd (8.1) than theoretical values (7.94), suggesting unresolved spin-orbit coupling effects .
  • Defect-Mediated Conductivity : AIMD predicts easier ion migration in Gd₂Zr₂O₇ than Gd₂Ti₂O₇, conflicting with experimental ionic conductivity trends in doped samples .

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